5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid, also known as 4-amino-1H-pyrrole-2-carboxylic acid, is an organic compound characterized by the molecular formula and a molecular weight of approximately 126.11 g/mol. This compound features a pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, and is substituted with an amino group and a carboxylic acid group. The presence of the phenyl group further enhances its structural complexity and potential reactivity in various chemical contexts .
Pyrrole derivatives, including 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid, exhibit a range of biological activities. These compounds can influence various cellular processes through mechanisms such as enzyme inhibition, receptor activation, and modulation of gene expression. They have been studied for their potential roles in medicinal chemistry, particularly in developing antiviral and anticancer agents . Additionally, they serve as precursors for synthesizing biologically active molecules that may act as enzyme inhibitors or receptor agonists.
Several synthetic methods exist for producing 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid:
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid has several significant applications:
Research into the interaction of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid with various biomolecules has revealed its potential for binding interactions that could lead to significant biological effects. These interactions may involve enzyme inhibition or activation pathways that are critical for developing therapeutic agents. Studies have shown that pyrrole derivatives can affect cellular signaling pathways and gene expression profiles, suggesting their utility in drug discovery and development .
Several compounds share structural similarities with 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-1H-pyrrole-2-carboxylic acid | Contains a pyrrole ring with an amino and carboxylic group | Directly involved in medicinal chemistry applications |
| Pyrrole-2-carboxylic acid | A simpler structure without an amino group | Lacks the biological activity conferred by the amino substitution |
| 4-Nitro-1H-pyrrole-2-carboxylic acid | Contains a nitro group instead of an amino group | Exhibits different electronic properties affecting reactivity |
| 3-Amino-1H-pyrrole-2-carboxylic acid | Amino group at position three instead of four | Alters biological activity due to different positioning |
The unique combination of both amino and carboxylic groups on the pyrrole ring makes 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid particularly valuable in medicinal chemistry and materials science applications .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid. The nomenclature follows these rules:
The numbering prioritizes the carboxylic acid group as the principal functional group, followed by the substituents in descending order of priority according to IUPAC guidelines.
The molecular structure is unambiguously defined by the following descriptors:
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 1891316-80-5 | |
| SMILES Notation | O=C(C1=CC=C(C2=CC=C(N)C=C2)N1)O | |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol |
The SMILES string decodes as follows:
O=C(O) indicates the carboxylic acid group at position 2. C1=CC=C(C2=CC=C(N)C=C2)N1 represents the pyrrole ring (positions 1–5) with a 4-aminophenyl group at position 5. No experimental crystallographic data (e.g., X-ray diffraction parameters or unit cell dimensions) for this compound are available in the reviewed sources. However, analogies to structurally related pyrrole-carboxylic acid derivatives suggest potential conformational features:
Further studies using single-crystal X-ray diffraction are required to validate these hypotheses.
Predicted absorption bands based on functional groups:
| Functional Group | Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H (amine) | 3300–3500 | Stretching vibration |
| O-H (carboxylic acid) | 2500–3300 (broad) | Stretching vibration |
| C=O (carboxylic acid) | 1680–1720 | Stretching vibration |
| C=C (aromatic) | 1450–1600 | Ring stretching vibrations |
Hypothetical ¹H NMR signals (referencing pyrrole-2-carboxylic acid data):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrole ring (H-3, H-4) | 6.7–7.2 | Multiplet | 2H |
| 4-Aminophenyl aromatic protons | 6.5–7.0 | Doublet (2H) | 4H |
| NH₂ (amine) | ~5.0 | Broad singlet | 2H |
| COOH (carboxylic acid) | ~12.2 | Broad singlet | 1H |
¹³C NMR would show signals for the carboxylic acid carbon (~170 ppm), aromatic carbons (110–140 ppm), and the pyrrole ring carbons.
The Paal-Knorr synthesis represents one of the most fundamental approaches for constructing pyrrole rings, particularly valuable for synthesizing 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid derivatives [5]. This methodology involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines to form substituted pyrroles [5]. The mechanism proceeds through protonation of one carbonyl group followed by attack from the forming enol of the other carbonyl, ultimately leading to dehydration and cyclization [5].
For the synthesis of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid, adaptations of the classical Paal-Knorr approach utilize 2,5-dimethoxytetrahydrofuran as a masked 1,4-dicarbonyl equivalent in the presence of catalysts such as iron(III) chloride . The reaction mechanism was elucidated by Amarnath and colleagues in the 1990s, demonstrating that cyclization occurs in a concerted step with enol formation rather than through a common enol intermediate [5].
Recent developments in Paal-Knorr methodology have incorporated mechanochemical activation through ball milling, enabling solvent-free synthesis of pyrrole derivatives [14]. This approach utilizes bio-sourced organic green acids such as citric acid, pyroglutamic acid, and succinic acid as catalysts, providing environmentally benign conditions for pyrrole formation [14]. The mechanochemical process generates heat through grinding, facilitating intimate mixing of reactants and promoting bond formation through direct molecular energy absorption [14].
The Hantzsch pyrrole synthesis offers an alternative route for constructing 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid through the reaction of β-ketoesters with ammonia or primary amines and α-haloketones [8]. This three-component reaction typically yields substituted pyrroles through a mechanism involving enamine formation, nucleophilic attack on the α-haloketone, and subsequent cyclization with hydrogen elimination [8] [9].
The mechanistic pathway begins with amine attack on the β-carbon of β-ketoesters, forming an enamine intermediate [8]. This enamine subsequently attacks the carbonyl carbon of the α-haloketone, followed by water elimination to generate an imine [8]. Intramolecular nucleophilic attack then forms the five-membered ring, with final hydrogen elimination and π-bond rearrangement yielding the pyrrole product [8].
Modern variations of the Hantzsch synthesis employ high-speed vibration milling conditions with ketones, N-iodosuccinimide, and p-toluenesulfonic acid to form α-iodoketones in situ [9]. This mechanochemical approach achieves yields of 60-97% while utilizing cerium(IV) ammonium nitrate and silver nitrate to prevent reductive dehalogenation [9]. The solvent-free methodology offers considerable advantages over traditional solution-phase methods, providing higher yields and broader substrate scope [9].
Continuous flow synthesis represents another advancement in Hantzsch methodology, enabling one-step synthesis of pyrrole-3-carboxylic acid derivatives [35]. The flow process utilizes tert-butyl acetoacetates, primary amines, and α-bromo ketones at 200°C for 8 minutes, with in situ hydrolysis of tert-butyl ester groups by hydrogen bromide generated during the alkylation step [35].
The introduction of aminophenyl groups at the C-5 position of pyrrole-2-carboxylic acid derivatives requires strategic consideration of pyrrole's electronic properties and regioselectivity patterns [36] [37]. Pyrrole exhibits preferential electrophilic substitution at the 2- and 5-positions due to the greater stability of carbocation intermediates formed through delocalization involving three resonance structures compared to two structures for 3-position attack [36] [37].
Modern approaches to C-5 functionalization employ palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura coupling reactions [39] [41]. The preparation of 5-aryl-pyrrole-2-carboxylates proceeds through initial catalytic C-H borylation using bis(pinacolato)diboron as the borylating agent, followed by Suzuki coupling with aryl bromides [39]. The borylation reaction can be scaled to 40 mmol with greater than 99% yield, providing robust access to borylated pyrrole intermediates [39].
The Suzuki coupling protocol tolerates a wide range of functionalities, including para, meta, and ortho substituents on aryl bromides [39]. Chloro-substituted aryl bromides undergo selective coupling at the C-Br bond, while aryl bromides containing acidic protons are well-tolerated [39]. This methodology offers significant advantages over direct arylation protocols, particularly for highly electron-rich aromatic systems [39].
Site-selective cross-coupling at the C-5 position can be achieved using sterically hindered N-heterocyclic carbene ligands, which promote room-temperature cross-coupling with high selectivity ratios of approximately 10:1 [21]. The optimized conditions enable coupling of 2,4-dichloropyridines and related substrates with diverse organoboron, organozinc, and organomagnesium reagents [21].
| Coupling Method | Yield (%) | Selectivity | Reaction Conditions |
|---|---|---|---|
| Pd/IPr catalyst | 65-85 | 10:1 C4:C2 | Room temperature |
| Buchwald Pd(OAc)₂/SPhos | 70-95 | >20:1 | 80°C, 12h |
| Pd(PPh₃)₄ system | 60-90 | 15:1 | 60°C, 8h |
The formation of carboxylic acid functionality in pyrrole derivatives can be achieved through multiple synthetic strategies, including direct carboxylation, ester hydrolysis, and oxidative transformations [22] [32]. Crystal structure analysis of 1H-pyrrole-2-carboxylic acid reveals near-coplanarity between the pyrrole ring and carboxyl substituent, with a dihedral angle of 11.7°, facilitating conjugation between the aromatic system and carbonyl group [22].
Enzymatic carbon dioxide fixation represents an emerging approach for carboxylic acid formation in pyrrole systems [25]. The coupling of UbiD-type decarboxylases with carboxylic acid reductases enables aldehyde production at near-ambient carbon dioxide concentrations [25]. This methodology has been demonstrated for pyrrole-2-carbaldehyde synthesis from pyrrole using Pseudomonas aeruginosa HudA/PA0254 in combination with Segniliparus rotundus carboxylic acid reductase [25].
Traditional approaches utilize ester hydrolysis under basic conditions to generate carboxylic acid derivatives [6]. Methyl 4-bromo-1H-pyrrole-2-carboxylate undergoes hydrolysis with sodium hydroxide in ethanol-water mixtures at 60°C for 3 hours, followed by acidification to yield the corresponding carboxylic acid in 95% yield [6]. The resulting acid can then participate in condensation reactions with amines using coupling reagents such as EDCI, HOBt, and DIPEA [6].
Flow chemistry methodologies enable continuous synthesis of pyrrole-3-carboxylic acids through in situ hydrolysis of tert-butyl esters [35]. The hydrogen bromide generated as a byproduct in Hantzsch reactions facilitates ester cleavage, providing carboxylic acids directly without requiring separate hydrolysis steps [35]. This approach offers operational simplicity and eliminates the need for additional reagents or purification steps [35].
Enzymatic catalysis provides environmentally sustainable methodologies for pyrrole derivative synthesis and polymerization [3] [24]. Glucose oxidase-catalyzed polymerization of pyrrole-2-carboxylic acid represents a significant advancement in green chemistry approaches [3]. The polymerization process utilizes hydrogen peroxide generated from glucose oxidase-catalyzed glucose oxidation as the oxidizing agent, eliminating the need for harsh chemical oxidants [3].
The enzymatic polymerization proceeds through hydrogen peroxide-initiated oxidation in water-ethanol medium, with optimal conditions achieved at pH 5.0 [3]. The formation of poly(pyrrole-2-carboxylic acid) particles is evidenced by the appearance and increase of absorption peaks at 465 nm, indicating oligomer formation [3]. Glucose oxidase demonstrates significant positive impact on both polymerization kinetics and colloidal stability of the resulting particles [3].
Laccase-catalyzed polymerization of pyrrole derivatives offers another enzymatic route utilizing dioxygen as the terminal oxidant [29]. The inclusion of ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) as a redox mediator accelerates the oxidation rate through biocatalytic generation of ABTS radical cations [29]. This methodology produces conducting polymeric films rather than oligomeric precipitates, with ABTS remaining within the polymeric matrix as a redox-active dopant [29].
Transaminase-mediated synthesis represents an emerging biocatalytic approach for pyrrole formation [27]. The methodology employs ω-transaminases to catalyze key amination steps of ketone precursors, enabling biocatalytic equivalents of classical Knorr pyrrole synthesis [27]. Treatment of α-diketones with ATA-113 transaminase in the presence of suitable amine donors yields corresponding α-amino ketones that undergo cyclization to form substituted pyrroles [27].
| Enzymatic Method | Enzyme System | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Glucose oxidase polymerization | GOx/H₂O₂ | 70-85 | pH 5.0, 25°C |
| Laccase/ABTS system | Laccase/ABTS | 60-80 | O₂ atmosphere, RT |
| Transaminase synthesis | ATA-113 | 30-58 | pH 8.0, 37°C |
Multi-component reactions provide convergent synthetic approaches for pyrrole derivative construction, offering advantages in terms of atom economy, operational simplicity, and reduced reaction times [13]. One-pot methodologies enable the synthesis of polyfunctionalized pyrroles through simultaneous combination of three or more reactants, with the final product retaining significant structural elements from all starting materials [13].
A four-component domino reaction strategy utilizes 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes in the presence of natural hydroxyapatite as a green catalyst [14]. This methodology proceeds through Michael addition and cyclization mechanisms, eliminating nitroxyl and water to provide substituted pyrrole derivatives in good yields [14]. The hydroxyapatite catalyst offers cost-effectiveness, natural abundance, and safety advantages over traditional metal catalysts [14].
Three-component synthesis employing nitro compounds, phenacyl bromide derivatives, and dialkyl acetylene dicarboxylates utilizes indium metal powder as catalyst in dilute aqueous hydrochloric acid [13]. The mechanism involves initial reduction of nitro compounds to amines by indium/HCl, followed by reaction with dialkyl acetylene dicarboxylate to form zwitterionic intermediates [13]. Subsequent reaction with phenacyl bromide produces intermediates that undergo cyclization and aromatization to yield polysubstituted pyrroles [13].
Photocatalytic multi-component reactions employ visible light activation with ruthenium(II) catalysts for regioselective pyrrole synthesis [16]. The methodology utilizes aryl azides and aldehydes under blue LED irradiation, with aryl azides serving both as nitrogen sources and formal stoichiometric oxidants [16]. The photoexcited ruthenium complex undergoes oxidative quenching by aryl azide, generating anilino radical cations that participate in subsequent coupling reactions [16].
Modern mechanochemical multi-component reactions utilize high-speed vibration milling to enable solvent-free synthesis under ambient conditions [13]. This approach combines ketones with N-iodosuccinimide and p-toluenesulfonic acid to generate α-iodoketones in situ, followed by addition of primary amines, β-dicarbonyl compounds, and oxidants [13]. The mechanochemical activation provides enhanced reaction rates and yields compared to traditional solution-phase methods [13].
| MCR Strategy | Components | Catalyst System | Yield Range (%) |
|---|---|---|---|
| Four-component HAP | Diketone/amine/aldehyde/nitroalkane | Hydroxyapatite | 65-85 |
| Three-component In/HCl | Nitro/phenacyl bromide/DMAD | Indium powder | 70-90 |
| Photocatalytic Ru(II) | Aryl azide/aldehyde | [Ru(bpy)₃]Cl₂ | 60-80 |
| Mechanochemical HSVM | Ketone/NIS/amine | Ball milling | 75-95 |
The thermodynamic characterization of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid presents significant challenges due to the limited availability of experimental data for this specific compound. Current literature does not provide direct measurements of the enthalpy of formation for this aminophenyl-substituted pyrrole carboxylic acid derivative [1] [2].
Comparative analysis with structurally related compounds offers insights into expected thermodynamic behavior. The parent compound pyrrole-2-carboxylic acid exhibits an enthalpy of sublimation of 100.80 ± 0.90 kilojoules per mole under standard conditions [2]. This value, determined through NIST thermophysical measurements, provides a baseline for understanding the energetic requirements for phase transitions in pyrrole carboxylic acid systems [2].
The absence of specific enthalpy of formation data for 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid necessitates estimation approaches based on group contribution methods. The molecular structure incorporating both an aminophenyl substituent and a carboxylic acid functional group suggests increased intermolecular interactions compared to simpler pyrrole derivatives, potentially resulting in more negative formation enthalpies [1].
Table 3.1.1: Thermodynamic Properties of Related Pyrrole Compounds
| Property | Value | Temperature/Conditions | Reference Compound |
|---|---|---|---|
| Enthalpy of Formation | Not available for target compound | N/A | 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid |
| Enthalpy of Sublimation | 100.80 ± 0.90 kJ/mol | Standard conditions | Pyrrole-2-carboxylic acid |
| Heat Capacity | Not available | N/A | Target compound |
| Standard Formation Enthalpy | Not available | N/A | Target compound |
The acid-base characteristics of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid involve multiple ionizable functional groups, creating a complex protonation equilibrium system. The compound contains both a carboxylic acid group capable of proton donation and an amino group that can accept protons, classifying it as an amphoteric molecule [3] [4].
Experimental pKa determinations for the specific target compound are not available in current literature. However, comparative analysis with structurally analogous compounds provides valuable insights into expected acid-base behavior. Pyrrole-2-carboxylic acid, the parent structure without aminophenyl substitution, exhibits a pKa value of 4.45 at 20°C [3] [4]. The closely related 1H-pyrrole-3-carboxylic acid demonstrates a slightly higher pKa of 5.00 under identical conditions [3] [4].
The introduction of the 4-aminophenyl substituent significantly alters the electronic environment of the pyrrole ring system. The electron-donating nature of the amino group, coupled with the extended conjugation through the phenyl ring, is expected to influence both the carboxylic acid and amino group pKa values. Computational predictions for similar aminophenylpyrrole structures suggest amino group pKa values in the range of 2.09 ± 0.10 [5].
Table 3.2.1: Acid-Base Properties of Pyrrole Carboxylic Acid Derivatives
| Compound | pKa1 (Carboxylic acid) | pKa2 (Amino group) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pyrrole-2-carboxylic acid | 4.45 | N/A | 20 | Perrin 1972 |
| 1H-Pyrrole-3-carboxylic acid | 5.00 | N/A | 20 | Perrin 1972 |
| 1-(2-aminophenyl)pyrrole | N/A | 2.09±0.10 (predicted) | Predicted | ChemicalBook prediction |
| Aniline (reference) | N/A | 4.6 | 25 | Literature |
The solubility profile of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid reflects the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid and amino functionalities alongside hydrophobic aromatic ring systems. Specific solubility data for this compound in various media are not extensively documented in current literature [6] [7].
Comparative analysis with related pyrrole derivatives provides insights into expected solubility behavior. The parent pyrrole-2-carboxylic acid demonstrates good solubility in polar organic solvents including methanol, ethanol, and diethyl ether [8] [9]. Water solubility of pyrrole-2-carboxylic acid is reported as moderate, with the compound being classified as soluble in aqueous media [8] [9].
The introduction of the aminophenyl substituent significantly modifies the solubility characteristics. Similar aminophenylpyrrole compounds, such as 1-(2-aminophenyl)pyrrole, exhibit poor water solubility, being classified as insoluble in aqueous media [5] [10]. This reduced aqueous solubility reflects the increased hydrophobic character imparted by the extended aromatic system [5].
General solubility patterns for pyrrole derivatives in organic solvents follow predictable trends based on polarity matching. Pyrrole compounds typically demonstrate good solubility in moderately polar organic solvents such as ethanol and chloroform, while showing variable solubility in highly polar or nonpolar extremes [7].
Table 3.3.1: Solubility Characteristics of Related Compounds
| Compound | Water Solubility | Organic Solvent Solubility | Notes |
|---|---|---|---|
| 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid | Not reported | Not reported | Target compound |
| Pyrrole-2-carboxylic acid | Soluble | Soluble in methanol, ethanol, diethyl ether | Good polar solvent compatibility |
| 1-(2-aminophenyl)pyrrole | Insoluble | Limited organic solvent data | Hydrophobic character dominates |
| General pyrrole derivatives | Variable | Good in moderately polar solvents | Depends on substitution pattern |
The thermal stability characteristics of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid are influenced by the presence of both thermally labile functional groups and stabilizing aromatic systems. While specific thermal analysis data for this compound are not available in current literature, insights can be derived from studies of related pyrrole carboxylic acid derivatives [11] [12].
Pyrrole-2-carboxylic acid, the parent structure, exhibits thermal decomposition rather than melting, with decomposition occurring in the temperature range of 204-208°C [13] [14]. This decomposition behavior is characteristic of carboxylic acid-substituted heterocycles, where decarboxylation processes compete with melting transitions [1]. The decomposition pathway involves carbon-carbon bond cleavage at the carboxyl group, consistent with established decarboxylation mechanisms for heterocyclic carboxylic acids [1].
The introduction of the aminophenyl substituent introduces additional thermal complexity. Related aminophenylpyrrole compounds, such as 1-(2-aminophenyl)pyrrole, demonstrate melting points in the range of 92-98°C [10] [15], significantly lower than the decomposition temperature of the carboxylic acid derivative. This suggests that the amino group provides some thermal stabilization to the pyrrole ring system while the extended aromatic conjugation affects crystal packing and intermolecular interactions [10] [15].
Thermal analysis studies of amino acid derivatives reveal characteristic decomposition patterns involving the formation of volatile products including water, ammonia, and carbon dioxide [11]. The endothermic decomposition process for amino acids typically occurs between 185-280°C, with specific temperatures dependent on the molecular structure and substitution pattern [11].
For pyrrole derivatives, thermal stability is generally enhanced by electron-withdrawing substituents and reduced by electron-donating groups [16] [12]. The aminophenyl substituent in the target compound represents an electron-donating system, potentially reducing thermal stability compared to unsubstituted pyrrole carboxylic acids [16] [12].
Table 3.4.1: Thermal Stability Properties
| Compound | Decomposition/Melting Point (°C) | Thermal Behavior | Stability Notes |
|---|---|---|---|
| Pyrrole-2-carboxylic acid | 204-208 (decomposition) | Decomposes before melting | Stable under normal conditions |
| 1-(2-aminophenyl)pyrrole | 92-98 (melting) | Melts then decomposes | Air and heat sensitive |
| General pyrrole derivatives | Variable, typically >200°C | Generally stable to moderate heat | Depends on substitution pattern |
| Amino acids (reference) | 185-280 (decomposition range) | Endothermic decomposition | Forms volatiles (H2O, NH3, CO2) |